Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound that features a unique isoxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-3,6-dimethylisoxazole with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Methyl 5-chloro-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
- Methyl 5-chloro-3,6-dimethylisoxazole-4-carboxylate
- Methyl 5-chloro-3,6-dimethylpyridine-4-carboxylate
Comparison: Methyl 5-chloro-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylate is unique due to the presence of both the isoxazole and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C10H9ClN2O3 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
methyl 5-chloro-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H9ClN2O3/c1-4-6-7(10(14)15-3)8(11)5(2)12-9(6)16-13-4/h1-3H3 |
InChI Key |
QLDJJMDUWIDIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=NOC2=N1)C)C(=O)OC)Cl |
Origin of Product |
United States |
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